6-Acetylphenazine-1-carboxylic acid

Übersicht

Beschreibung

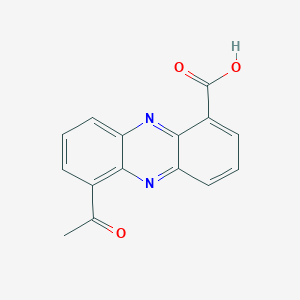

6-Acetylphenazine-1-carboxylic acid is a phenazine derivative with the molecular formula C15H10N2O3. It is a member of the phenazine family, which consists of nitrogen-containing heterocyclic compounds known for their diverse biological activities. Phenazines are characterized by a planar core structure of three six-membered aromatic rings, with the middle ring containing two nitrogen atoms in a 5,10-diaza-anthracene arrangement

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-acetylphenazine-1-carboxylic acid typically involves the following steps:

Condensation of 1,2-diaminobenzene with 2-carbon units: This method involves the reaction of 1,2-diaminobenzene with suitable 2-carbon units under specific conditions to form the phenazine core.

Oxidative cyclization: This step involves the oxidative cyclization of 1,2-diaminobenzene or diphenylamines to form the phenazine structure.

Acetylation: The final step involves the acetylation of the phenazine-1-carboxylic acid to form this compound.

Industrial Production Methods

Industrial production methods for this compound are not well-documented. the general principles of large-scale organic synthesis, including optimization of reaction conditions, use of efficient catalysts, and purification techniques, are likely to be applied.

Analyse Chemischer Reaktionen

Types of Reactions

6-Acetylphenazine-1-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can undergo oxidation reactions, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can convert the compound into reduced forms with different chemical properties.

Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

Substitution: Substitution reactions often involve reagents like halogens, acids, and bases.

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound .

Wissenschaftliche Forschungsanwendungen

6-Acetylphenazine-1-carboxylic acid has several scientific research applications:

Wirkmechanismus

The mechanism of action of 6-acetylphenazine-1-carboxylic acid involves its interaction with molecular targets and pathways in biological systems. The compound’s antimicrobial activity is attributed to its ability to generate reactive oxygen species (ROS), which can damage cellular components such as DNA, proteins, and lipids . Additionally, its antitumor activity is linked to its ability to inhibit cell viability, induce cell cycle arrest, and promote apoptosis in cancer cells . The compound’s interaction with topoisomerases (enzymes involved in DNA replication and transcription) is also a key aspect of its mechanism of action .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Phenazine-1-carboxylic acid: A precursor to 6-acetylphenazine-1-carboxylic acid, known for its antimicrobial properties.

Phenazine-1,6-dicarboxylic acid: Another phenazine derivative with similar biological activities.

Saphenic acid: A phenazine derivative with antimicrobial and antitumor properties.

Uniqueness

This compound is unique due to its specific acetyl group at the 6-position, which imparts distinct chemical and biological properties compared to other phenazine derivatives . This structural modification enhances its potential as a therapeutic agent and broadens its range of applications in scientific research .

Biologische Aktivität

6-Acetylphenazine-1-carboxylic acid (6-APCA) is a phenazine derivative that has garnered attention for its diverse biological activities. This article explores its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

6-APCA is characterized by its phenazine backbone, with an acetyl group at the 6-position and a carboxylic acid group at the 1-position. Its molecular formula is C_13H_11N_2O_3, and it exhibits unique chemical properties that contribute to its biological activity.

Antimicrobial Properties

Research has demonstrated that 6-APCA possesses significant antimicrobial activity. It is particularly effective against various strains of bacteria and fungi. For instance, studies have shown that it inhibits the growth of Phytophthora capsici, a pathogen responsible for severe crop diseases . The compound's mechanism involves disrupting cellular processes in target organisms, leading to reduced viability.

Anti-Inflammatory Effects

6-APCA exhibits anti-inflammatory properties by inhibiting nitric oxide (NO) production in macrophages. In vitro studies using RAW 264.7 cells revealed that 6-APCA significantly reduced NO levels at concentrations as low as 19.6 μM, without affecting cell viability . This suggests its potential as a therapeutic agent in inflammatory conditions.

The biological activity of 6-APCA can be attributed to several mechanisms:

- Redox Activity : As a phenazine derivative, 6-APCA can participate in redox reactions, which may influence cellular signaling pathways.

- Enzyme Inhibition : It has been shown to inhibit specific enzymes involved in inflammatory pathways, contributing to its anti-inflammatory effects.

- Gene Regulation : There is evidence suggesting that 6-APCA may modulate gene expression related to stress responses in microbial cells.

Case Studies and Research Findings

- Microbial Degradation : A study on Mycobacterium fortuitum highlighted the role of specific enzymes (PhdA) in the degradation of phenazine compounds, including 6-APCA. This research enhances our understanding of microbial interactions with phenazines and their potential applications in bioremediation .

- Agricultural Applications : The introduction of genes responsible for the synthesis of phenazine compounds into Pseudomonas fluorescens has been explored for biocontrol strategies against soil-borne pathogens. The production of 6-APCA in these strains has shown promise in enhancing plant disease resistance .

- Comparative Activity : A comparative study evaluated various phenazine derivatives for their NO inhibitory activity. Among the tested compounds, 6-APCA demonstrated superior activity compared to others, indicating its potential as a lead compound for further development .

Table 1: Biological Activity of this compound

| Activity Type | Effectiveness (EC50 μM) | Remarks |

|---|---|---|

| NO Production Inhibition | 19.6 | Highest activity among tested derivatives |

| Antimicrobial Activity | Varies by organism | Effective against Phytophthora capsici |

| Cell Viability Impact | No significant effect | Viability maintained up to 30 μg/mL |

Table 2: Comparison of Phenazine Derivatives

| Compound | EC50 (μM) | Activity Type |

|---|---|---|

| Saphenic Acid | 46.8 | NO Inhibition |

| Methylated Saphenic Acid | 19.6 | NO Inhibition |

| This compound | 5.32 | NO Inhibition |

Eigenschaften

IUPAC Name |

6-acetylphenazine-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10N2O3/c1-8(18)9-4-2-6-11-13(9)16-12-7-3-5-10(15(19)20)14(12)17-11/h2-7H,1H3,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRKHKGIAJQUVOY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C2C(=CC=C1)N=C3C(=N2)C=CC=C3C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10332122 | |

| Record name | 1-Phenazinecarboxylic acid, 6-acetyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10332122 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

120464-88-2 | |

| Record name | 1-Phenazinecarboxylic acid, 6-acetyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10332122 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.